Methyl 17-oxoheptadecanoate
Description
Methyl 17-oxoheptadecanoate is a methyl ester derived from a 17-carbon fatty acid bearing a ketone (oxo) group at the terminal position. Structurally, it is characterized by a long aliphatic chain (C17) with a methyl ester group at one end and a ketone functional group at the 17th carbon. While direct spectral or physicochemical data for this compound are absent in the provided evidence, its properties can be inferred from structurally analogous compounds.
Properties
Molecular Formula |
C18H34O3 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
methyl 17-oxoheptadecanoate |
InChI |
InChI=1S/C18H34O3/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h17H,2-16H2,1H3 |
InChI Key |
WUWQXIAMWCJUJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 17-oxoheptadecanoate can be synthesized through several methods. One common approach involves the esterification of 17-oxoheptadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Reduction Reactions
The ketone group in methyl 17-oxoheptadecanoate undergoes reduction to yield secondary alcohols. Common reagents include:
Selective reduction of the ketone without affecting the ester group requires controlled conditions, as over-reduction may lead to cleavage of the ester .
Nucleophilic Additions
The ketone participates in Grignard and organometallic reactions:
-
Grignard Reagents :
Reaction with methyl magnesium iodide (CH<sub>3</sub>MgI) in THF at −78°C produces tertiary alcohol derivatives. For example: -
Organozinc Reagents :
Reformatsky-type reactions using zinc enolates yield β-hydroxy esters .
Condensation Reactions
The ketone forms hydrazones and oximes, which are precursors for further transformations:
These intermediates are critical for synthesizing nitrogen-containing heterocycles .
Enzymatic Transformations
In biosynthetic pathways, this compound serves as a substrate for:
-
Transaminases : Converts the ketone to an amine group, yielding methyl 17-aminoheptadecanoate (65% yield, ATP-dependent) .
-
Esterases : Hydrolyzes the methyl ester to 17-oxoheptadecanoic acid under mild aqueous conditions (pH 7.4, 37°C) .
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis or alcohol exchange:
Oxidation Stability
The ketone resists further oxidation under standard conditions (e.g., KMnO<sub>4</sub>, CrO<sub>3</sub>), preserving the carbonyl group .
Scientific Research Applications
Methyl 17-oxoheptadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of methyl 17-oxoheptadecanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in fatty acid metabolism, leading to the formation of bioactive metabolites. The exact pathways and targets can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Methyl 17-Methyloctadecanoate
- Structure : C20H40O2 (17-methyl branch on an 18-carbon chain; methyl ester group).
- Molecular Weight : 312.52 g/mol .
- Key Differences: The 17-methyl substituent introduces branching, reducing intermolecular van der Waals forces compared to linear chains. Lacks the polar oxo group, resulting in lower solubility in polar solvents. Applications: Likely used in lubricants or surfactants due to non-polarity .
Methyl 17-Hydroxyheptadecanoate
- Structure : C18H36O3 (17-hydroxyl group on a 17-carbon chain; methyl ester group).
- Molecular Weight : 300.48 g/mol .
- Key Differences: Hydroxyl group enables hydrogen bonding, increasing solubility in water and alcohols compared to the oxo variant. Susceptible to oxidation (e.g., forming the oxo derivative) or esterification reactions. Potential biological relevance due to terminal hydroxyl groups in lipid signaling .
Methyl Hexadecanoate (Palmitate)
Torulosic Acid Methyl Ester
- Structure : Diterpene-derived methyl ester with conjugated double bonds and hydroxyl/oxo groups (exact structure varies) .

- Key Differences: Cyclic or polycyclic structures enhance thermal stability and rigidity. Oxo groups in diterpenes (e.g., 12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester) may participate in redox reactions, similar to Methyl 17-oxoheptadecanoate .
Functional Group Impact on Properties
| Compound | Functional Group | Solubility (Polar Solvents) | Reactivity |
|---|---|---|---|
| This compound | Ketone (oxo) | Moderate | Nucleophilic addition, oxidation |
| Methyl 17-methyloctadecanoate | Methyl branch | Low | Inert (steric hindrance) |
| Methyl 17-hydroxyheptadecanoate | Hydroxyl | High | Esterification, oxidation |
| Methyl Hexadecanoate | None | Very low | Hydrolysis (saponification) |
Gaps and Limitations
The provided evidence lacks direct data on this compound’s spectral profiles (e.g., NMR, FTIR) or precise physicochemical properties. Comparative analyses rely on extrapolation from analogs like Methyl 17-hydroxyheptadecanoate and diterpene esters. Further studies should focus on experimental characterization to validate inferred properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

